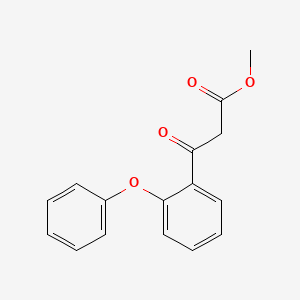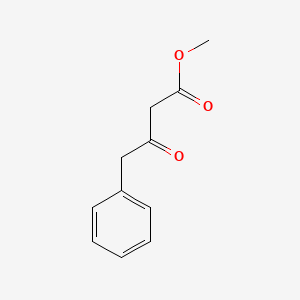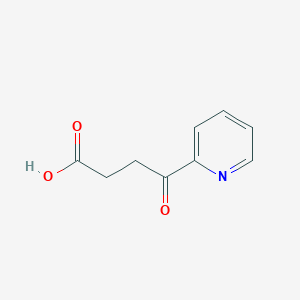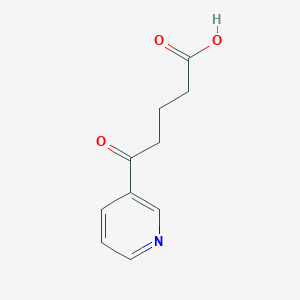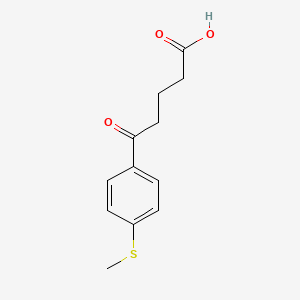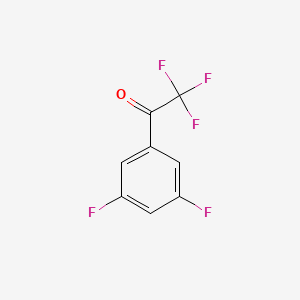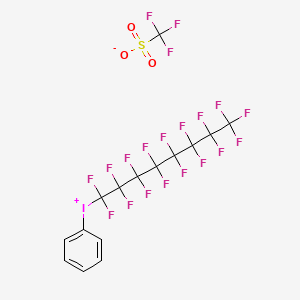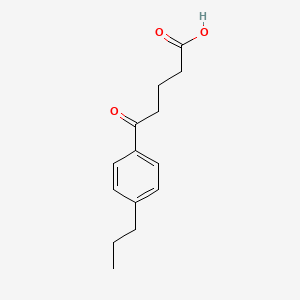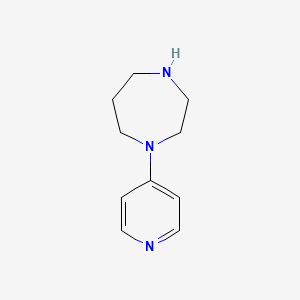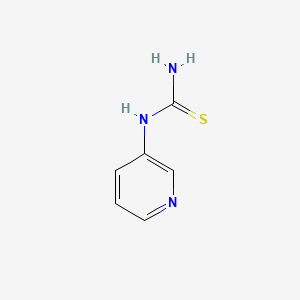
3,4-(Ethylenedioxy)-2'-iodobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Ethylenedioxythiophene (EDOT) is an organosulfur compound with the formula C2H4O2C4H2S . It’s a colorless viscous liquid and a promising building block for the synthesis of functionally substituted π-conjugated systems . It’s used in the synthesis of conducting polymers .
Synthesis Analysis
The synthesis of EDOT is very important as it brings different properties which determine its applications . The synthesis methods of EDOT are summarized in detail, including chemical polymerization, electrochemical polymerization, and transition metal-mediated coupling polymerization .Molecular Structure Analysis
The molecule consists of thiophene, substituted at the 3 and 4 positions with an ethylene glycolyl unit .Chemical Reactions Analysis
EDOT can be polymerized to form poly(3,4-ethylenedioxythiophene) (PEDOT) for use as an electrochromic polymer . It can also be used for the synthesis of semiconductor polymers for molecular electronics devices, electrolytic capacitors, electrochromic devices, and antistatic coatings .Physical And Chemical Properties Analysis
EDOT has satisfactory conductivity, good transparency, easy processability, low price, small redox potential, and good electrochromic properties . It also has high stability, high conductivity (up to 400–600 S/cm), and high transparency .Aplicaciones Científicas De Investigación
Bioelectronics
3,4-(Ethylenedioxy)-2’-iodobenzophenone: is a precursor in the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT) , which is extensively used in bioelectronics. PEDOT is valued for its conductivity, stability, transparency, and biocompatibility, making it ideal for creating interfaces between biological systems and electronic devices .
Conductive Polymers
The compound serves as a monomer for producing conductive polymers. These polymers are crucial in developing innovative materials for bioelectronics, such as biocompatible conducting polymer layers, conducting hydrogels, and biosensors .
Tissue Engineering
In tissue engineering, the derivatives of this compound are used to fabricate scaffolds that promote cell attachment and growth. This application is vital for regenerative medicine, where the goal is to repair or replace damaged tissues .
Electrophysiology
Electrophysiological studies benefit from the use of PEDOT derivatives, which can be used to create electrodes with high conductivity and biocompatibility. These electrodes are used to record electrical activities in neuronal cells .
Drug Delivery Systems
The compound’s derivatives can be engineered to form part of drug delivery systems. Their ability to respond to electrical stimuli makes them suitable for controlled release applications, where precise dosing is critical .
Antistatic Coatings
Due to its conductive properties, this compound is used in the production of antistatic coatings. These coatings are applied to materials that require protection from static electricity, which is particularly important in sensitive electronic equipment .
Electrochromic Devices
The synthesized polymers from this compound find applications in electrochromic devices. These devices change color when an electrical charge is applied, which can be used for smart windows or displays .
Photovoltaics
In the field of photovoltaics, the compound contributes to the development of organic photovoltaic cells. These cells, which convert light into electricity, benefit from the compound’s properties, enhancing efficiency and stability .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds like “3,4-(Ethylenedioxy)-2’-iodobenzophenone” often interact with proteins or enzymes in the body. These interactions can alter the function of these proteins or enzymes, leading to changes in cellular processes .
Mode of Action
The compound’s interaction with its targets could involve binding to a specific site on the protein or enzyme. This binding could inhibit the function of the protein or enzyme, or it could enhance its function .
Biochemical Pathways
The compound’s interaction with its targets could affect various biochemical pathways. For example, it could inhibit a pathway involved in the synthesis of a certain molecule, or it could enhance a pathway involved in the breakdown of a certain molecule .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as how well the compound is absorbed in the gut, how it is distributed in the body, how it is metabolized by the liver, and how it is excreted from the body would all affect its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a pathway involved in the synthesis of a certain molecule, the levels of that molecule in the cell might decrease .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(2-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c16-12-4-2-1-3-11(12)15(17)10-5-6-13-14(9-10)19-8-7-18-13/h1-6,9H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMSQQQAZXXPJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364069 |
Source


|
| Record name | 3,4-(ETHYLENEDIOXY)-2'-IODOBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-(Ethylenedioxy)-2'-iodobenzophenone | |
CAS RN |
727421-75-2 |
Source


|
| Record name | 3,4-(ETHYLENEDIOXY)-2'-IODOBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

